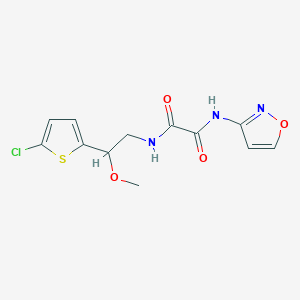

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S/c1-19-7(8-2-3-9(13)21-8)6-14-11(17)12(18)15-10-4-5-20-16-10/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUMTCUJADREGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through the cycloaddition of nitrile oxides to alkenes or alkynes . The thiophene ring can be introduced via a halogenation reaction, followed by a coupling reaction with the appropriate methoxyethyl group . The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and isoxazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives with heterocyclic substituents have been synthesized as HIV entry inhibitors. For example:

- Compound 13 () : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide

Comparison :

Comparison :

Thiophene-Containing Analogs

Chlorothiophene derivatives are prevalent in enzyme inhibitors:

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Activity: Inhibits PFOR enzyme in anaerobic organisms via amide anion interactions . Synthesis: Recrystallized from methanol; confirmed by X-ray crystallography .

Comparison :

| Parameter | Target Compound (Inferred) | Compound |

|---|---|---|

| Core Structure | Oxalamide | Benzamide |

| Thiophene/Thiazole | Chlorothiophene | Chlorothiazole |

| Enzyme Inhibition | Not studied | PFOR inhibitor |

Toxicological and Metabolic Considerations

- Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, contrasting with ester-hydrolyzed analogs (e.g., No. 1776 in ) .

- Safety Margins: NOEL values for flavoring oxalamides (100 mg/kg bw/day) suggest low toxicity at regulatory use levels .

Biological Activity

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H17ClN2O5S

- Molecular Weight : 396.8 g/mol

- CAS Number : 2034410-28-9

Structural Features

The compound features:

- A chlorinated thiophene moiety which may enhance its biological activity.

- An isoxazole ring , known for its diverse pharmacological properties.

- An oxalamide functional group , which can influence the compound's solubility and interaction with biological targets.

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Interaction : It could modulate the activity of cellular receptors, affecting signaling pathways and cellular functions.

- Antimicrobial Activity : Compounds with similar structural motifs have been reported to possess antimicrobial properties, suggesting potential efficacy against various pathogens.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and thiophene moieties often exhibit antimicrobial activities. The specific biological mechanisms are still under investigation, but they may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory properties in various studies. The presence of electron-rich groups may facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Isoxazole derivatives have been shown to inhibit tumor growth in preclinical models, possibly through apoptosis induction or cell cycle arrest mechanisms.

Research Findings and Case Studies

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves coupling heterocyclic moieties (5-chlorothiophene and isoxazole) with an oxalamide backbone. Challenges include regioselectivity in forming the oxalamide bond and steric hindrance from the 2-methoxyethyl group. Methodological solutions:

- Use N-hydroxy succinimide (NHS) esters or carbodiimide crosslinkers (e.g., EDC) to activate carboxylic acids for amide bond formation .

- Optimize reaction temperatures (e.g., reflux in DMF or THF) to enhance solubility of bulky intermediates .

- Employ TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. How can researchers optimize reaction conditions to improve yield?

Yield optimization requires balancing steric and electronic factors:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Catalysts : Use DMAP or triethylamine to facilitate nucleophilic substitution at the methoxyethyl group .

- Temperature control : Gradual heating (e.g., 50–80°C) minimizes side reactions like thiophene ring decomposition .

Q. What spectroscopic techniques are most effective for structural characterization?

Key techniques include:

- LC-MS (APCI+) : Confirm molecular weight (e.g., observed m/z 479.12 for a related oxalamide ).

- 1H/13C NMR : Assign signals for thiophene (δ 6.8–7.4 ppm), isoxazole (δ 8.3–8.5 ppm), and methoxy groups (δ 3.2–3.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .

Q. How can stereochemical outcomes be controlled during synthesis?

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantiopure starting materials to direct stereochemistry .

- Separate diastereomers via silica gel chromatography or recrystallization .

- Validate stereopurity using chiral HPLC or NOESY NMR .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental structural data?

- X-ray crystallography : Refine crystal structures using SHELXL and validate packing patterns with Mercury’s Materials Module .

- DFT calculations : Compare predicted vs. observed NMR chemical shifts to identify conformational discrepancies .

- Cross-validation : Combine HRMS, 2D NMR (COSY, HSQC), and crystallographic data to reconcile anomalies .

Q. How do thiophene/isoxazole modifications influence biological activity?

- Thiophene substitution : The 5-chloro group enhances electrophilicity, potentially improving target binding (e.g., antiviral or enzyme inhibition) .

- Isoxazole rigidity : The heterocycle’s planar structure may optimize π-π stacking with biological targets .

- Experimental approaches :

- SAR studies : Synthesize analogs with varied substituents (e.g., methyl, nitro) and test in bioassays .

- Docking simulations : Use AutoDock or Schrödinger to predict interactions with target proteins .

Q. How can side reactions during oxalamide synthesis be mitigated?

- Byproduct suppression : Add reagents stepwise (e.g., chloroacetyl chloride last) to avoid over-acylation .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (petroleum ether) .

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates .

Q. How can high-throughput crystallography aid structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.